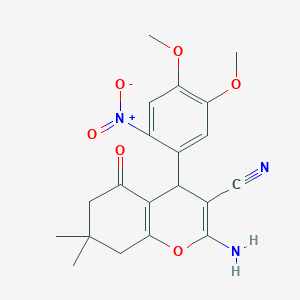
2-(4-chlorophényl)-4-hydroxy-1,3-thiazole-5-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Applications De Recherche Scientifique
Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.
Biochemical Pathways
Thiazole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given that thiazole derivatives are known to possess various biological activities , it can be inferred that the compound may have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell function . Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes various biotransformations, including hydroxylation and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the overall activity and efficacy of the compound, as well as its potential side effects.
Transport and Distribution
The transport and distribution of Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its overall mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form the thiazole ring, followed by esterification with ethyl chloroformate to introduce the ethyl ester group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenyl)-4-oxo-1,3-thiazole-5-carboxylate.
Reduction: Formation of 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-methanol.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
2-(4-methylphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate: Contains a methyl group instead of a chlorine atom, which may alter its biological activity and chemical properties.
2-(4-bromophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate:
Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties that can be leveraged in various research and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-3-5-8(13)6-4-7/h3-6,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTLQUWXZGMKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331593 | |
| Record name | ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
263016-08-6 | |
| Record name | ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Adamantylamino)-oxomethyl]-1-methylsulfonyl-1-pentylurea](/img/structure/B1223280.png)



![2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid](/img/structure/B1223289.png)


![N'-[2-(1-naphthalenyloxy)-1-oxoethyl]-2-oxolanecarbohydrazide](/img/structure/B1223294.png)
![3-[5-(4-Fluorophenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1223298.png)
![2-(2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-yl)propanedioic acid diethyl ester](/img/structure/B1223299.png)
![2-[2-OXO-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B1223300.png)
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[2-(1-piperidinyl)ethyl]-1-benzimidazolyl]ethanone](/img/structure/B1223301.png)
![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1223302.png)
![6-(4-Methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B1223303.png)
